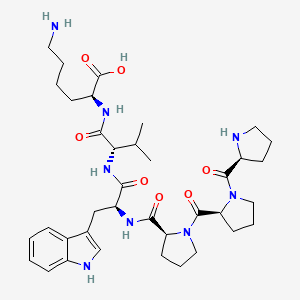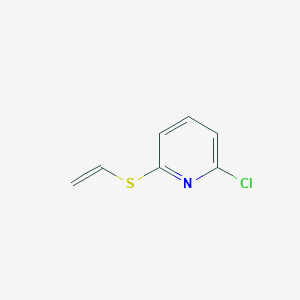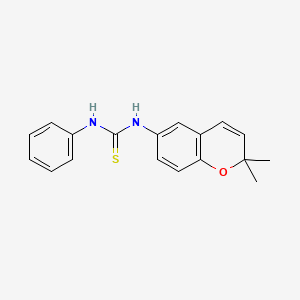
Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- is a complex organic compound with a unique structure that combines a thiourea group with a benzopyran and phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- typically involves the reaction of 2,2-dimethyl-2H-1-benzopyran-6-amine with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol, and requires careful temperature regulation to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the inhibition of oxidative stress and the modulation of signaling pathways involved in cell survival and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-(2,6-dimethylphenyl)-: This compound has a similar structure but with additional methyl groups on the phenyl ring.
2,2-Dimethylbenzopyran derivatives: These compounds share the benzopyran core and have been studied for their neuroprotective properties.
Uniqueness
Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propriétés
Numéro CAS |
896111-42-5 |
|---|---|
Formule moléculaire |
C18H18N2OS |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
1-(2,2-dimethylchromen-6-yl)-3-phenylthiourea |
InChI |
InChI=1S/C18H18N2OS/c1-18(2)11-10-13-12-15(8-9-16(13)21-18)20-17(22)19-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,19,20,22) |
Clé InChI |
LRMGHFLCGDSSLB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=C(O1)C=CC(=C2)NC(=S)NC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
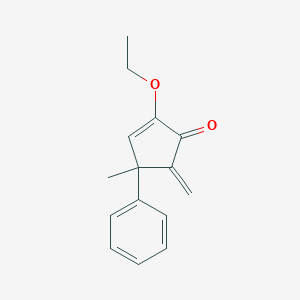
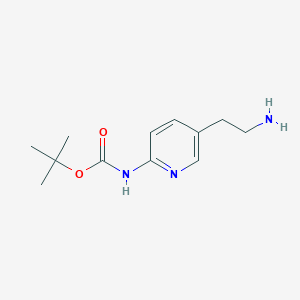
![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
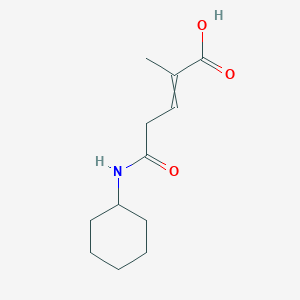
![1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12600373.png)
